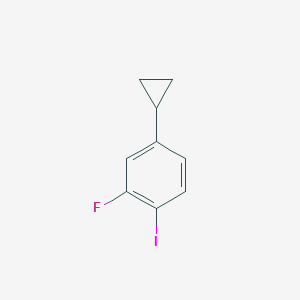
4-Cyclopropyl-2-fluoro-1-iodobenzene
Descripción general
Descripción
“4-Cyclopropyl-2-fluoro-1-iodobenzene” is a chemical compound with the molecular formula C9H8FI . It has a molecular weight of 262.07 .
Synthesis Analysis
The synthesis of “4-Cyclopropyl-2-fluoro-1-iodobenzene” involves two stages . In the first stage, 4-cyclopropyl-2-fluoroaniline is reacted with sulfuric acid, potassium iodide, and sodium nitrite in dichloromethane and water at 0°C for about 5 minutes . In the second stage, the reaction mixture is added to a solution of potassium iodide in dichloromethane and water, and the mixture is stirred at 60°C for 3 hours . The yield of this synthesis is approximately 71.28% .
Molecular Structure Analysis
The InChI code for “4-Cyclopropyl-2-fluoro-1-iodobenzene” is 1S/C9H8FI/c10-8-5-7 (6-1-2-6)3-4-9 (8)11/h3-6H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Cyclopropyl-2-fluoro-1-iodobenzene” include a predicted boiling point of 245.7±33.0 °C and a predicted density of 1.823±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
Ring-opening Reactions : Donor-acceptor cyclopropanes, when reacted with iodobenzene dichloride, yield ring-opened products that include different donor (e.g., alkyl, aryl, N, and O) and acceptor moieties (e.g., ketones, diesters, and dinitriles) (Garve et al., 2014).
Cyclodextrin Complex Formation : Cyclodextrin's complex formation with fluoro-, chloro-, bromo-, and iodobenzene in aqueous media was studied, revealing that van der Waals force is a primary stabilizing factor for these complexes (Takuma et al., 1990).
Synthesis of Polyimide Precursors : The preparation of trifluorovinyl-containing imides, starting from reactions involving fluoro- and iodobenzene, leads to the synthesis of precursors for polyimide materials, which are important in material science (Yamomoto et al., 1994).
Labeling in High-Performance Liquid Chromatography : 1-Fluoro-2,4-dinitrobenzene is used to selectively label histidine, tyrosine, and cysteine residues in proteins for peptide mapping in high-performance liquid chromatography (Jackson & Young, 1987).
Electrochemical Studies : Electrochemical studies of fluoro- and iodobenzene compounds have been conducted to understand their roles in pharmaceutical and synthetic chemistry, which are crucial in the development of novel drugs and materials (Srinivasu et al., 1999).
Luminescence Enhancement Studies : The use of fluoro- and cyclopropyl-substituted compounds in enhancing the luminescence of certain chemical systems has applications in analytical chemistry, such as in the detection and quantification of various elements or compounds (Si et al., 2001).
Synthesis of Corrosion Inhibitors : Synthesis of triazole derivatives from fluoro- and iodobenzene compounds for potential use as corrosion inhibitors for steels, demonstrating the application in industrial material protection (Negrón-Silva et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
4-cyclopropyl-2-fluoro-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FI/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZTXQPVZAILRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-2-fluoro-1-iodobenzene | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

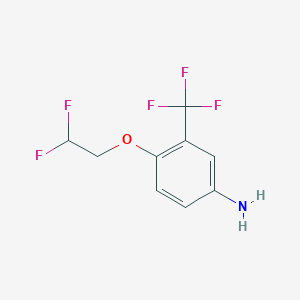
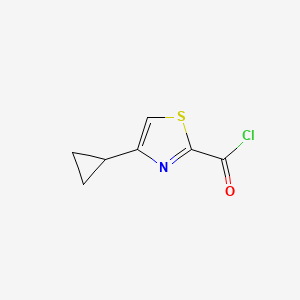
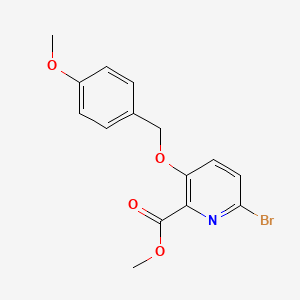
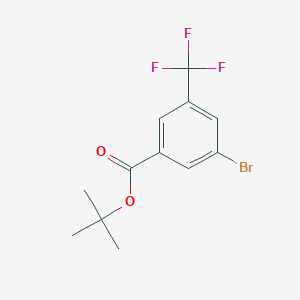
![Spiro[2.5]octan-5-amine](/img/structure/B1397876.png)
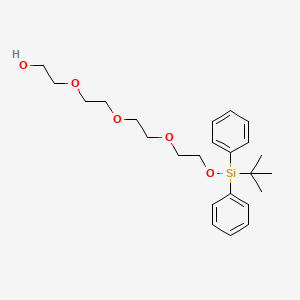
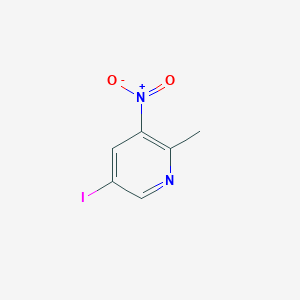
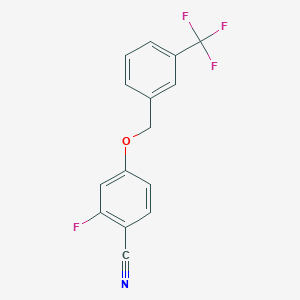
![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1397882.png)
![Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397885.png)
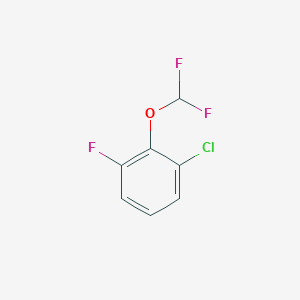
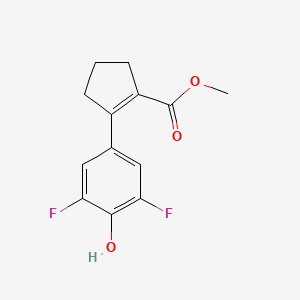
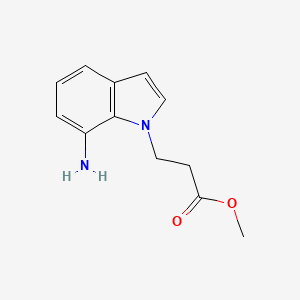
![Methyl pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B1397891.png)